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molecular formula C6H13Cl2N B1647976 2-(Chloromethyl)piperidine hydrochloride CAS No. 2554-93-0

2-(Chloromethyl)piperidine hydrochloride

Cat. No. B1647976
M. Wt: 170.08 g/mol
InChI Key: NQABIECSSOLVGP-UHFFFAOYSA-N
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Patent
US04971966

Procedure details

A mixture of 170.1 g (1.0 mole) of 2-(chloromethyl)piperidine hydrochloride (M. Rink and H. G. Liem, Arch. Pharm. 292, 165-169 (1959)), 506 g (5.0 mole) of dipropylamine and 1.7 1 of dichloromethane were boiled under reflux for 3 hours, then evaporated in vacuo, and the residue was made alkaline with potassium hydroxide solution with external ice cooling. Exhaustive extraction with t-butyl methyl ether was carried out, and the combined extracts were washed twice with 100 ml of water each time, dried over sodium sulphate, and the solvent was removed by distillation in vacuo. The residue was fractionally distilled under water pump vacuum. Colourless oil of boiling point 108-114° C. (12 mm Hg ). Yield: 108.6 g (55% of theory).
Quantity
170.1 g
Type
reactant
Reaction Step One
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][NH:5]1.[CH2:10]([NH:13][CH2:14][CH2:15][CH3:16])[CH2:11][CH3:12]>ClCCl>[CH2:10]([N:13]([CH2:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][NH:5]1)[CH2:14][CH2:15][CH3:16])[CH2:11][CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
170.1 g
Type
reactant
Smiles
Cl.ClCC1NCCCC1
Name
Quantity
506 g
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
Exhaustive extraction with t-butyl methyl ether
WASH
Type
WASH
Details
the combined extracts were washed twice with 100 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was fractionally distilled under water

Outcomes

Product
Name
Type
Smiles
C(CC)N(CCC)CC1NCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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